
(4-methyl-1,2,3-thiadiazol-5-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-methyl-1,2,3-thiadiazol-5-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C15H17ClN6OS3 and its molecular weight is 428.97. The purity is usually 95%.
BenchChem offers high-quality (4-methyl-1,2,3-thiadiazol-5-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-methyl-1,2,3-thiadiazol-5-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Antagonistic Properties in Cannabinoid Receptor Systems
Research has indicated that compounds structurally related to (4-methyl-1,2,3-thiadiazol-5-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride can act as inverse agonists in cannabinoid receptor systems. Specifically, SR141716A, a related compound, demonstrated a decrease in basal [35S]GTPγS binding in membranes isolated from human cannabinoid CB1 receptor-transfected Chinese hamster ovary cells (Landsman et al., 1997).
2. Antibacterial Activity
Compounds with a structure similar to the chemical have shown promising antibacterial activity. The introduction of a polar group into fused heterocyclic thiadiazole compounds led to enhanced in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria (Hu et al., 2008).
3. Antitumor Activity
Certain derivatives of thiadiazol, which share structural similarities with the chemical , have shown inhibitory effects on the growth of a range of cancer cell lines, particularly leukemia, non-small lung cancer, and renal cancer (Bhole & Bhusari, 2011).
4. Interaction with Estrogen Receptor Modulators
Related compounds have been found to interact with estrogen receptor modulators, displaying estrogen antagonist properties in specific tissues. For instance, a study found that certain derivatives exhibited increased estrogen antagonist potency compared to raloxifene in breast cancer cells (Palkowitz et al., 1997).
5. Antimicrobial Agents
Derivatives of 1,3,4-thiadiazole, structurally similar to the chemical in focus, have been synthesized and tested as antimicrobial agents, showing moderate activity against pathogenic bacterial and fungal strains (Sah et al., 2014).
6. Antipsychotic Activity
Novel derivatives containing thiadiazole have been assessed for their antipsychotic activity, showing promising results in specific tests for antipsychotic agents (Gopi et al., 2017).
7. Antibacterial and Antifungal Activities
Numerous thiadiazole derivatives, similar in structure to the chemical , have been synthesized and evaluated for their antimicrobial properties, demonstrating notable antibacterial and antifungal activities (Murthy & Shashikanth, 2012).
特性
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS3.ClH/c1-10-13(25-19-16-10)14(22)20-4-6-21(7-5-20)15-18-17-11(9-24-15)12-3-2-8-23-12;/h2-3,8H,4-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMXVJXZMQNSNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CS4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methyl-1,2,3-thiadiazol-5-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide](/img/structure/B2881185.png)

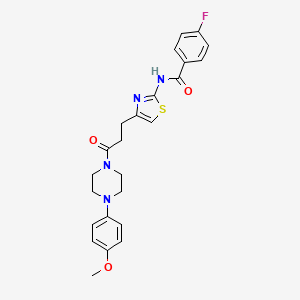
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-carboxamide](/img/structure/B2881189.png)
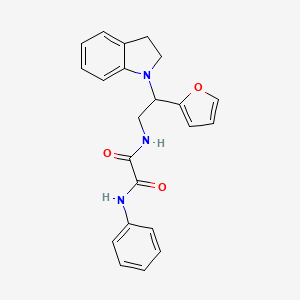

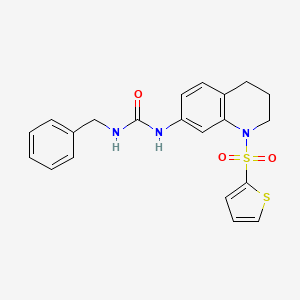
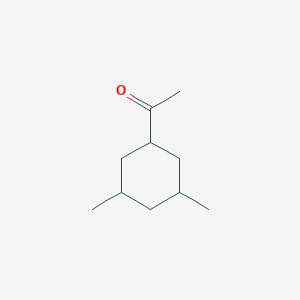

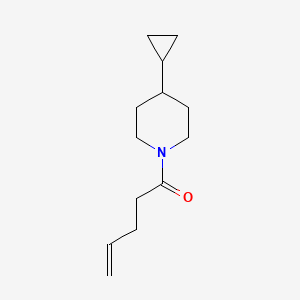
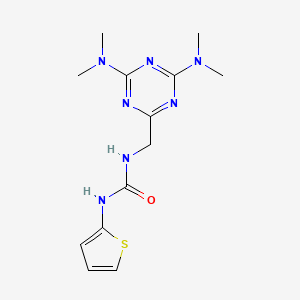
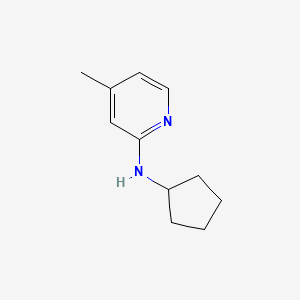
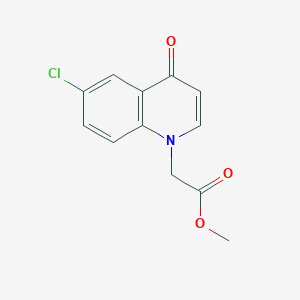
![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B2881206.png)